molecular formula C19H12O5 B1670205 Dehydrorabelomycin CAS No. 30954-70-2

Dehydrorabelomycin

Número de catálogo: B1670205
Número CAS: 30954-70-2
Peso molecular: 320.3 g/mol
Clave InChI: PQVIKROZFPIERS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrorabelomycin is a member of the angucycline family of natural products, which are known for their diverse biological activities. This compound is a type II polyketide and serves as a key intermediate in the biosynthesis of various other angucyclines, including kinamycin

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydrorabelomycin can be synthesized through a series of enzymatic reactions involving type II polyketide synthases. The biosynthesis typically involves the elongation of a polyketide chain through repetitive condensation reactions, followed by post-modification steps . In laboratory settings, the compound can be produced in Escherichia coli by introducing specific genes such as alpS, which enhances the production yield .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to optimize the yield.

Aplicaciones Científicas De Investigación

Biosynthesis and Metabolic Engineering

Dehydrorabelomycin serves as a crucial precursor in the biosynthesis of kinamycin and other related compounds. Recent studies have demonstrated the successful heterologous production of this compound in Escherichia coli, leading to a nearly 25-fold increase in yield through metabolic engineering techniques. This enhancement was achieved by utilizing a discrete thioesterase, AlpS, which plays a vital role in offloading the polyketide chain during biosynthesis . This approach not only increases the production efficiency of this compound but also provides insights into the mechanisms governing type II polyketide synthesis.

Intermediate in Antibiotic Production

This compound is recognized as an important intermediate in the biosynthesis of oviedomycin, another potent antibiotic. In metabolic engineering experiments, it was observed that increased precursor availability led to the accumulation of this compound when attempting to overproduce oviedomycin. By refactoring specific genes involved in its conversion, researchers were able to significantly reduce this compound levels while increasing oviedomycin production by 5.6 times . This highlights the compound's role not only as an intermediate but also as a target for optimizing antibiotic production pathways.

Bioconversion Studies

The bioconversion potential of this compound has been explored through various studies focusing on its transformation into other bioactive metabolites. For instance, research involving Streptomyces venezuelae demonstrated that this compound can be rapidly consumed and converted into jadomycin A under specific conditions, indicating its utility in bioconversion processes . Such studies are critical for understanding how natural products can be modified to enhance their therapeutic properties.

Genetic Manipulation and Discovery of New Metabolites

The application of genetic manipulation techniques has enabled researchers to activate cryptic biosynthetic pathways that produce this compound and related compounds. For example, mutations in rifampin resistance genes have been shown to activate silent secondary metabolite gene clusters in actinomycetes, leading to increased production of various antibiotics including those derived from this compound . This approach not only aids in discovering new metabolites but also enhances our understanding of microbial secondary metabolism.

Potential Therapeutic Applications

Given its role as an antibiotic precursor, this compound holds potential therapeutic applications. Its derivatives may exhibit antimicrobial properties that could be exploited for developing new antibiotics to combat resistant strains of bacteria. Additionally, ongoing research into its biosynthetic pathways may lead to novel strategies for synthesizing analogs with improved efficacy or reduced toxicity.

Data Summary

Application AreaDescriptionKey Findings
Biosynthesis Role as a precursor in kinamycin synthesisEnhanced yield by 25-fold using AlpS enzyme
Antibiotic Production Intermediate for oviedomycin synthesisIncreased oviedomycin production by 5.6 times through gene refactoring
Bioconversion Transformation into jadomycin ARapid conversion observed under specific conditions
Genetic Manipulation Activation of cryptic biosynthetic pathwaysIncreased antibiotic production through rifampin resistance mutations
Therapeutic Potential Development of new antibioticsPotential for creating analogs with enhanced properties

Comparación Con Compuestos Similares

Dehydrorabelomycin is unique among angucyclines due to its specific role as a biosynthetic intermediate. Similar compounds include:

These compounds share structural similarities with this compound but differ in their biological activities and specific biosynthetic pathways.

Propiedades

IUPAC Name

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIKROZFPIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrorabelomycin
Reactant of Route 2
Dehydrorabelomycin
Reactant of Route 3
Dehydrorabelomycin
Reactant of Route 4
Dehydrorabelomycin
Reactant of Route 5
Dehydrorabelomycin
Reactant of Route 6
Dehydrorabelomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.